Ethyl 3,5-dihydroxybenzoate Ethyl 3,5-dihydroxybenzoate Ethyl 3,5-dihydroxybenzoate is a dihydroxybenzoic ester. It can be synthesized from 3,5-dihydroxybenzoic acid by esterification process with absolute ethanol.

Brand Name: Vulcanchem
CAS No.: 4142-98-7
VCID: VC20748811
InChI: InChI=1S/C9H10O4/c1-2-13-9(12)6-3-7(10)5-8(11)4-6/h3-5,10-11H,2H2,1H3
SMILES: CCOC(=O)C1=CC(=CC(=C1)O)O
Molecular Formula: C9H10O4
Molecular Weight: 182.17 g/mol

Ethyl 3,5-dihydroxybenzoate

CAS No.: 4142-98-7

Cat. No.: VC20748811

Molecular Formula: C9H10O4

Molecular Weight: 182.17 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 3,5-dihydroxybenzoate - 4142-98-7

CAS No. 4142-98-7
Molecular Formula C9H10O4
Molecular Weight 182.17 g/mol
IUPAC Name ethyl 3,5-dihydroxybenzoate
Standard InChI InChI=1S/C9H10O4/c1-2-13-9(12)6-3-7(10)5-8(11)4-6/h3-5,10-11H,2H2,1H3
Standard InChI Key APHYVLPIZUVDTK-UHFFFAOYSA-N
SMILES CCOC(=O)C1=CC(=CC(=C1)O)O
Canonical SMILES CCOC(=O)C1=CC(=CC(=C1)O)O

Chemical Identity and Structural Properties

Ethyl 3,5-dihydroxybenzoate is characterized by specific molecular parameters that define its chemical identity. This compound exists in both anhydrous and hydrate forms, with the latter commonly encountered in laboratory settings.

Basic Identification

The compound is primarily identified by its CAS number and molecular formula. The anhydrous form has the CAS number 4142-98-7, while the hydrate form is identified by CAS number 205534-89-0 . The chemical formula for the anhydrous compound is C₉H₁₀O₄, corresponding to a molecular weight of 182.17 g/mol . The hydrate form has a molecular formula of C₁₈H₂₂O₉ with a significantly higher molecular weight of 382.36 g/mol .

Physical Characteristics

Ethyl 3,5-dihydroxybenzoate appears as pale brown to brown crystals or crystalline powder in its pure form . Its physical attributes play an important role in its handling and application in laboratory settings. The compound's solubility characteristics are particularly noteworthy for research applications.

Table 1: Physical Properties of Ethyl 3,5-dihydroxybenzoate

PropertyAnhydrous FormHydrate Form
CAS Number4142-98-7205534-89-0
Molecular FormulaC₉H₁₀O₄C₁₈H₂₂O₉
Molecular Weight182.17 g/mol382.36 g/mol
AppearancePale brown to brown crystals/powderCrystalline
Solubility in DMSO100 mg/mL (548.94 mM)Not specified
Melting PointNot availableNot available
Boiling PointNot availableNot available
DensityNot availableNot available

The solubility of Ethyl 3,5-dihydroxybenzoate in DMSO is particularly important for laboratory applications, as it often requires ultrasonic treatment to achieve complete dissolution . This property is crucial when preparing stock solutions for biological assays and other experimental procedures.

Chemical Reactivity and Stability

Functional Group Reactivity

The presence of two hydroxyl groups on the aromatic ring confers specific reactivity patterns to the compound. These hydroxyl groups can participate in hydrogen bonding and can undergo various chemical modifications including esterification, etherification, and oxidation reactions. The carboxyl group, already modified as an ethyl ester, can undergo hydrolysis under appropriate conditions to yield the corresponding carboxylic acid.

Stability Considerations

For optimal preservation of its chemical integrity, Ethyl 3,5-dihydroxybenzoate should be stored at room temperature . For prepared solutions, storage recommendations vary with temperature: solutions stored at -80°C should be used within 6 months, while those at -20°C should be used within 1 month . To prevent degradation from repeated freeze-thaw cycles, it is advisable to store solutions in separate packages after preparation .

Applications in Research

Solution Preparation for Research

For laboratory applications, proper preparation of stock solutions is essential. The concentration and volume depend on the specific requirements of the experiment.

Table 2: Stock Solution Preparation Guide for Ethyl 3,5-dihydroxybenzoate

Desired ConcentrationAmount of Compound
1 mg5 mg10 mg
1 mM5.4894 mL27.4469 mL54.8938 mL
5 mM1.0979 mL5.4894 mL10.9788 mL
10 mM0.5489 mL2.7447 mL5.4894 mL

These calculations are based on the molecular weight of the anhydrous form (182.17 g/mol) and assume DMSO as the solvent . For precise solution preparation, researchers should consider the specific form (anhydrous or hydrate) they are working with and adjust calculations accordingly.

Comparative Analysis with Related Compounds

Structural Analogues

Comparison with structurally related compounds can provide insights into the potential properties and activities of Ethyl 3,5-dihydroxybenzoate. Two relevant analogues are Ethyl 3,4-dihydroxybenzoate and Ethyl 3,5-dimethoxybenzoate.

Ethyl 3,4-dihydroxybenzoate differs in the position of one hydroxyl group (position 4 instead of 5) and has been studied for its inhibitory effects on collagen production in fibroblast cultures . This compound selectively reduces procollagen production by inhibiting the post-translational synthesis of 4-hydroxyproline, suggesting potential applications in treating fibrotic diseases .

Ethyl 3,5-dimethoxybenzoate, with methoxy groups replacing the hydroxyl groups, has a molecular formula of C₁₁H₁₄O₄ and a molecular weight of 210.23 g/mol . The substitution of hydroxyl with methoxy groups would be expected to reduce hydrogen bonding capacity but increase lipophilicity compared to Ethyl 3,5-dihydroxybenzoate.

Table 3: Comparison of Ethyl 3,5-dihydroxybenzoate with Related Compounds

CompoundMolecular FormulaMolecular WeightKey Functional GroupsNotable Properties/Applications
Ethyl 3,5-dihydroxybenzoateC₉H₁₀O₄182.17 g/molTwo hydroxyl groups at positions 3 and 5; ethyl esterResearch use only; requires ultrasonic treatment for complete dissolution in DMSO
Ethyl 3,4-dihydroxybenzoateC₉H₁₀O₄182.17 g/molTwo hydroxyl groups at positions 3 and 4; ethyl esterInhibits prolyl 4-hydroxylase; reduces procollagen production; potential application in fibrotic diseases
Ethyl 3,5-dimethoxybenzoateC₁₁H₁₄O₄210.23 g/molTwo methoxy groups at positions 3 and 5; ethyl esterDifferent lipophilicity profile compared to hydroxyl analogues

Structure-Activity Relationships

The position and nature of substituents on the aromatic ring significantly influence the biological activity of benzoate derivatives. For example, the inhibitory effect of Ethyl 3,4-dihydroxybenzoate on prolyl 4-hydroxylase is attributed to its structural similarity to alpha-ketoglutarate and ascorbate . The change in substituent position from 3,4 to 3,5, as in Ethyl 3,5-dihydroxybenzoate, could potentially alter this activity, creating opportunities for distinct biological effects.

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